molecular formula C9H8ClNO B101958 4-Chlorocinnamamide CAS No. 18166-64-8

4-Chlorocinnamamide

Cat. No. B101958
CAS RN: 18166-64-8
M. Wt: 181.62 g/mol
InChI Key: PWXPFYVNYKVJBW-UHFFFAOYSA-N
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Description

4-Chlorocinnamamide is a chemical compound that is part of the cinnamamide family, characterized by the presence of a chloro substituent on the aromatic ring. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss 4-Chlorocinnamamide, it does mention related compounds and methodologies that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of chlorinated compounds is a significant area of research in organic chemistry. For instance, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides has been reported, which could potentially be applied to the synthesis of compounds similar to 4-Chlorocinnamamide . Additionally, the synthesis of α-chlorocinnamamides has been achieved, providing insight into the stereochemistry and configurational assignment of these compounds, which could be relevant to the synthesis of 4-Chlorocinnamamide .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex, with the presence of stereocenters and geometric isomers. For example, the synthesis of α-chlorocinnamamides involves the formation of geometric isomers, and their configurations have been assigned based on spectroscopic data . This information could be extrapolated to understand the molecular structure of 4-Chlorocinnamamide.

Chemical Reactions Analysis

Chlorinated compounds can undergo various chemical reactions. The synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes through chlorinative cyclization is an example of the type of chemical reactions that chlorinated compounds like 4-Chlorocinnamamide might participate in . Moreover, the synthesis of 4-chloropyridin-2-yl derivatives involves reactions with different reagents, which could be relevant to the reactivity of 4-Chlorocinnamamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of 4-chlorobenzaldehyde and its high yield under optimized conditions suggests that similar methods could be used to synthesize and isolate 4-Chlorocinnamamide with high purity . The synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis indicates the versatility of chlorinated compounds in forming heterocyclic scaffolds, which could be relevant to the properties of 4-Chlorocinnamamide .

Safety And Hazards

The safety data sheet for 4-Chlorocinnamamide recommends wearing personal protective equipment and ensuring adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPFYVNYKVJBW-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorocinnamamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Kuchana, R Kummari - Int J Pharm Res, 2018 - academia.edu
A series of novel substituted α-cyano-N-(2-hydroxyphenyl) cinnamamides were synthesized by Knoevenagel condensation of substituted benzaldehydes with 2-cyano-N-(2-…
Number of citations: 1 www.academia.edu
T Kida, N Takahashi, MX Mori, JH Sun, H Oota… - RSC Medicinal …, 2022 - pubs.rsc.org
… In light of exploring compounds with marked antagonistic activity, SB366791 (1, N-(3-methoxyphenyl)-4-chlorocinnamamide) has been the main pharmaceutically applied antagonist for …
Number of citations: 1 pubs.rsc.org
朱軍, 朱紅, 小波本直忠, 安田正昭… - Journal of Pesticide …, 2000 - jlc.jst.go.jp
… 4-Chlorocinnamamide derivatives (N-34N-39) showed relatively high fungitoxic activity. NIsopropyl-4-chlorocinnamamide (N-… N-Butyl4-chlorocinnamamide (N-36) exhibited high activity …
Number of citations: 22 jlc.jst.go.jp
U Tateishi, D Kano, H Neyama, R Kawano, T Kida… - 2023 - Soc Nuclear Med
… Results: The antagonistic activities of N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide (RLC-TV1004) and N-{3-(3-fluoropropoxy) phenyl}-N-methyl-4-chlorocinnamamide (RLC-…
Number of citations: 0 jnm.snmjournals.org
H Hosomi, Y Ito, S Ohba - Acta Crystallographica Section B …, 2000 - scripts.iucr.org
… Photodimerization in crystals of trans-4-methylcinnamamide, trans-4-chlorocinnamamide and trans-cinnamamide was observed by crystal-to-crystal transformations. The lower …
Number of citations: 19 scripts.iucr.org
S Ohba, H Hosomi, Y Ito - Journal of the American Chemical …, 2001 - ACS Publications
… For α-type dimerization of trans-4-methylcinnamamide and trans-4-chlorocinnamamide, the single-crystal photoirradiation was achieved at 86.2(4) and 48.4(6)% conversion, …
Number of citations: 137 pubs.acs.org
Y Ito, S Horie, Y Shindo - Organic Letters, 2001 - ACS Publications
To give photoreactivity to catecholamines, N-cinnamoyl-substituted dopamines (E)-5a−5c and O,O‘-dimethyldopamines (E)-3a−3c were prepared under solvent-free conditions. A …
Number of citations: 26 pubs.acs.org
Y Ito, H Hosomi, S Ohba - Tetrahedron, 2000 - Elsevier
… Attempts to cocrystallize trans-4-methylcinnamamide (1b), trans-4-chlorocinnamamide (1c), and trans-β-(2-thienyl)acrylamide (1d) with the above dicarboxylic acids were partly …
Number of citations: 76 www.sciencedirect.com
L De Petrocellis, G Ortar, AS Moriello, EM Serum… - Bioorganic & Medicinal …, 2015 - Elsevier
… have identified the cinnamamide SB-366791 [N-(3-methoxyphenyl)-4-chlorocinnamamide] as a potent and selective TRPV1 antagonist and Amgen, Inc. has extensively investigated …
Number of citations: 16 www.sciencedirect.com
AR Michalik, NW Fenwick, R Telford… - … Journal of Mass …, 2023 - journals.sagepub.com
The electron ionisation mass spectra of an extensive set of 53 ionised monosubstituted and disubstituted cinnamamides [XC 6 H 4 CH=CHCONH 2 , X = H, F, Cl, Br, I, CH 3 , CH 3 O, CF …
Number of citations: 5 journals.sagepub.com

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